3,7-Dithiatricyclo[3.3.2.01,5]decane
Description
3,7-Dithiatricyclo[3.3.2.0¹,⁵]decane is a tricyclic organosulfur compound characterized by a bicyclo[3.3.2]decane framework with sulfur atoms at positions 3 and 7 and a bridgehead junction at positions 1 and 3. The sulfur substitution likely imparts unique electronic and steric properties compared to carbon- or nitrogen-based analogs, influencing reactivity, stability, and intermolecular interactions .
Properties
CAS No. |
21533-69-7 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
3,7-dithiatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H12S2/c1-2-8-5-9-3-7(1,8)4-10-6-8/h1-6H2 |
InChI Key |
HPEXWFZEWWAJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1(CSC2)CSC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,7-Dithiatricyclo[3.3.2.01,5]decane involves several steps, typically starting with the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction. This is followed by a Conia-ene reaction to shape a five-membered ring, ultimately leading to the formation of the tricyclic framework
Chemical Reactions Analysis
3,7-Dithiatricyclo[3.3.2.01,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur atoms or the ring structures .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Mechanism of Action
The mechanism by which 3,7-Dithiatricyclo[3.3.2.01,5]decane exerts its effects is primarily related to its ability to undergo various chemical reactions. The sulfur atoms within its structure can participate in redox reactions, while the multiple ring systems provide sites for substitution and other modifications. These properties make it a versatile compound for studying reaction mechanisms and developing new chemical processes .
Comparison with Similar Compounds
Adamantane (Tricyclo[3.3.1.1³,⁷]decane)
1,3-Dimethyltricyclo[3.3.1.1³,⁷]decane
NSC30049 (1-(4-Chloro-2-butenyl)-1,5,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane)
Tricyclo[4.3.1.0³,⁷]decane Derivatives
- Structure : Includes isoprenylated epoxycyclohexen-diol moieties (e.g., Compounds 8–10 in ) .
- Key Properties :
- Applications : Bioactive metabolites from endophytic fungi, studied for natural product synthesis .
Comparative Analysis Table
Physicochemical and Functional Insights
- Electronic Effects : Sulfur in 3,7-dithiatricyclo[3.3.2.0¹,⁵]decane may enhance polarizability and nucleophilic reactivity compared to adamantane’s inert hydrocarbon framework .
- Biological Activity : NSC30049 demonstrates that nitrogen substitution in tricyclic systems can confer selective bioactivity, a property that sulfur analogs might replicate or improve .
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